4-((2-Chloro-6-fluorobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-((2-Chloro-6-fluorobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 4-((2-Chloro-6-fluorobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-((2-Chloro-6-fluorobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable compound for drug discovery and development.
Medicine: Due to its biological activities, the compound is explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-Chloro-6-fluorobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms and cancer cells. The molecular targets include enzymes involved in DNA replication, protein synthesis, and cell division, which are crucial for the survival and proliferation of these cells.
Comparison with Similar Compounds
4-((2-Chloro-6-fluorobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that also contains a triazole ring. Unlike fluconazole, the compound has additional functional groups that enhance its biological activities.
Itraconazole: Another antifungal agent with a triazole ring. The presence of the chloro and fluoro substituents in this compound provides unique chemical properties that differentiate it from itraconazole.
Voriconazole: A triazole derivative used to treat serious fungal infections. The compound has a different substitution pattern, which may result in distinct biological activities and therapeutic applications.
Properties
CAS No. |
478256-58-5 |
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Molecular Formula |
C16H12ClFN4OS |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12ClFN4OS/c1-23-14-8-3-2-5-10(14)15-20-21-16(24)22(15)19-9-11-12(17)6-4-7-13(11)18/h2-9H,1H3,(H,21,24)/b19-9+ |
InChI Key |
DUCRVTJLLPUYOG-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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